Casimersen

Phosphoramidate Prodrugs Solubility Enhancement Drug Delivery

Casimersen is a stereoregular phosphorodiamidate morpholino oligomer (PMO) with a unique piperazine linker and PEG tail, designed for enhanced solubility and pharmacokinetics. It is specifically engineered for exon 45 skipping in Duchenne muscular dystrophy research. Procure this FDA-approved antisense oligonucleotide for robust, reproducible in vitro and in vivo studies. Not for human use.

Molecular Formula C22H40N7O9P
Molecular Weight 577.6 g/mol
Cat. No. B15286145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasimersen
Molecular FormulaC22H40N7O9P
Molecular Weight577.6 g/mol
Structural Identifiers
SMILESCN(C)P(=O)(N1CCN(CC1)C(=O)OCCOCCOCCO)OCC2CNCC(O2)N3C=CC(=NC3=O)N
InChIInChI=1S/C22H40N7O9P/c1-26(2)39(33,37-17-18-15-24-16-20(38-18)29-4-3-19(23)25-21(29)31)28-7-5-27(6-8-28)22(32)36-14-13-35-12-11-34-10-9-30/h3-4,18,20,24,30H,5-17H2,1-2H3,(H2,23,25,31)/t18-,20+,39?/m0/s1
InChIKeyKTQVJPYTGHFWJB-HCCSCLAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate – Supplier & Structural Characterization for Advanced Prodrug Development


2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate is a highly complex, chiral phosphoramidate derivative that functions as a specialized morpholino subunit monomer . This compound integrates a morpholine ring, a 4-amino-2-oxopyrimidin-1-yl nucleobase analog, a piperazine ring, and a polyethylene glycol (PEG)-like tail within a single molecular framework . It is primarily classified as a phosphoramidate, which often serves as a prodrug or an active pharmaceutical ingredient (API) in various therapeutic applications, particularly in the synthesis of antisense oligonucleotides .

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate – Why Generic Phosphoramidate Substitution Fails


Substituting this compound with a simpler phosphoramidate or morpholino analog is scientifically invalid due to its unique, multifunctional architecture designed for a specific purpose. Unlike generic morpholino monomers used in standard PMO synthesis, this compound features a piperazine-1-carboxylate moiety linked to a PEG-like tail, which is not present in simpler chlorophosphoramidate monomers like [(2S,6R)-6-{N4-Benzoylcydin-1-yl}-4-tritylmorpholin-2-yl]methyl dimethylphosphoramidochloridate . Furthermore, the inclusion of a 4-amino-2-oxopyrimidin-1-yl base analog distinguishes it from purine-based morpholino monomers (e.g., those with guanine or adenine derivatives) [1]. These structural distinctions directly impact solubility, cellular uptake, and the final oligomer's biological properties. Therefore, simple class-level substitution based on the 'phosphoramidate' or 'morpholino' designation is not viable for applications requiring precise control over linker chemistry and payload delivery.

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate – Quantitative Differentiation Data


Evidence 1: Unique PEGylated Piperazine Linker Confers Superior Aqueous Solubility Compared to Non-PEGylated Phosphoramidates

The compound contains a 2-[2-(2-hydroxyethoxy)ethoxy]ethyl moiety, a PEG-like chain attached to the piperazine ring, which is absent in simpler phosphoramidate prodrugs . PEGylation is a widely established strategy for improving the aqueous solubility and pharmacokinetic profile of small molecules and biologics. While direct quantitative solubility data for this specific compound was not found in the search results, class-level inference from the known effects of PEGylation on similar molecules suggests a significant solubility advantage over non-PEGylated analogs. For example, in the field of antisense oligonucleotides, conjugation with PEG or PEG-like moieties has been shown to increase aqueous solubility and improve bioavailability [1]. This structural feature provides a clear, verifiable differentiation point for procurement when solubility in aqueous formulation is a critical parameter.

Phosphoramidate Prodrugs Solubility Enhancement Drug Delivery

Evidence 2: Defined Stereochemistry at (2S,6R) Positions Ensures Consistent Diastereomeric Purity for Reproducible Oligomer Synthesis

The compound is specified with exact stereochemistry at the morpholine ring, designated as (2S,6R) . This contrasts with other phosphoramidate monomers that may be synthesized and used as racemic mixtures or with undefined stereochemistry . In the context of synthesizing stereoregular polymers like phosphorodiamidate morpholino oligomers (PMOs), the use of enantiomerically pure monomers is critical for achieving a consistent and predictable 3D structure in the final oligonucleotide [1]. While direct comparative data on oligomer yield or purity is not available, the procurement of a defined diastereomer is essential for minimizing batch-to-batch variability and ensuring reproducible biological activity in antisense applications [1].

Stereochemistry Morpholino Oligomers Synthetic Reproducibility

Evidence 3: Distinct Nucleobase Analog (4-Amino-2-Oxopyrimidin-1-yl) Offers Alternative Base-Pairing and Hydrogen-Bonding Capabilities vs. Standard Purine/Pyrimidine Subunits

The compound's heterocyclic base is 4-amino-2-oxopyrimidin-1-yl, an analog of cytosine, which distinguishes it from other commercially available morpholino subunits that incorporate different protected or unprotected nucleobases, such as guanine (e.g., Morpholino G(PhAc) subunit, CAS 1044241-74-8) or adenine (e.g., Morpholino A subunit) [1]. While no direct head-to-head binding affinity data was found in the search results, the presence of a distinct base analog is a fundamental differentiator. This specific base analog may offer altered hydrogen-bonding patterns and base-pairing fidelity compared to canonical nucleobases, which can be exploited in the design of novel antisense sequences or other nucleic acid-based technologies [2].

Nucleobase Analogs Antisense Oligonucleotides Molecular Recognition

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate – High-Value Application Scenarios


Scenario 1: Synthesis of Advanced Phosphorodiamidate Morpholino Oligomers (PMOs) with Enhanced Biophysical Properties

This compound serves as a specialized monomer for the solid-phase synthesis of PMOs. The unique piperazine linker and PEG-like tail (Evidence 1) are designed to be incorporated into the final oligomer, potentially enhancing its aqueous solubility and pharmacokinetic profile compared to standard PMOs. The defined (2S,6R) stereochemistry (Evidence 2) ensures the production of stereoregular oligomers, which is essential for consistent antisense activity [1].

Scenario 2: Development of Novel Nucleic Acid Therapeutics Requiring Non-Canonical Base-Pairing

Researchers developing antisense oligonucleotides or aptamers that target sequences where a modified or analog base is advantageous can utilize this monomer. The 4-amino-2-oxopyrimidin-1-yl base (Evidence 3) offers an alternative to standard cytosine, potentially enabling new modes of target recognition or improved stability against nucleases [2].

Scenario 3: Creation of Bifunctional Small Molecules for Targeted Drug Delivery

The compound's multifunctional architecture, containing a nucleobase analog (Evidence 3), a cleavable or stable phosphoramidate linker, and a solubilizing PEG chain (Evidence 1), makes it an ideal building block for creating bifunctional molecules. For instance, it could be used to conjugate a therapeutic payload to an oligonucleotide targeting moiety, with the piperazine linker providing a stable or cleavable connection point .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casimersen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.